

# Commercial suppliers of (3S)-Morpholine-3-carboxamide

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## Compound of Interest

Compound Name: Morpholine-3-carboxamide

Cat. No.: B110646

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An In-depth Technical Guide to (3S)-**Morpholine-3-carboxamide** for Researchers and Drug Development Professionals

## Introduction

(3S)-**Morpholine-3-carboxamide** is a chiral heterocyclic compound featuring a morpholine core. The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties that can enhance drug-like characteristics. Its presence can improve aqueous solubility, metabolic stability, and permeability across the blood-brain barrier, making it a valuable building block in the design of therapeutics, particularly for the central nervous system (CNS).<sup>[1]</sup> The carboxamide group at the 3-position provides a versatile handle for further chemical modification, allowing for its incorporation into a wide array of molecular architectures. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis protocols, and applications in drug discovery.

## Physicochemical and Supplier Data

The following tables summarize key quantitative data for (3S)-**Morpholine-3-carboxamide** and its closely related precursors.

Table 1: Physicochemical Properties of (3S)-**Morpholine-3-carboxamide** and Related Compounds

Compound Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Purity	Notes
(3S)-Morpholine-3-carboxamide	1272667-18-1	C <sub>5</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	130.15	96%	The primary compound of interest.
Morpholine-3-carboxamide	848488-74-4	C <sub>5</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	130.15	97% <a href="#">[2]</a>	Racemic or unspecified stereochemistry.
Morpholine-3-carboxylic acid amide hydrochloride	1101822-34-7	C <sub>5</sub> H <sub>11</sub> ClN <sub>2</sub> O <sub>2</sub>	166.60 <a href="#">[3]</a>	-	Hydrochloride salt form.
(3S)-Morpholine-3-carboxylic acid	106825-79-0	C <sub>5</sub> H <sub>9</sub> NO <sub>3</sub>	131.13	95% <a href="#">[4]</a>	Key chiral precursor.

Table 2: Commercial Suppliers of (3S)-**Morpholine-3-carboxamide** and Precursors

Supplier	Compound Name	CAS Number	Catalog Number	Purity/Notes
Sigma-Aldrich	(3S)-Morpholine-3-carboxamide	1272667-18-1	-	96% Purity.
Sunway Pharm Ltd	Morpholine-3-carboxamide	848488-74-4	CB75727	97% Purity. Available in 250mg, 1g, 5g sizes. <a href="#">[2]</a>
Fisher Scientific	Morpholine-3-carboxylic acid amide hydrochloride	1101822-34-7	Z1376 (via eMolecules)	Hydrochloride salt. <a href="#">[5]</a>
Apollo Scientific	(3S)-Morpholine-3-carboxylic acid	106825-79-0	OR308162	95% Purity. Precursor for amide synthesis. <a href="#">[4]</a>
Chem-Impex	Morpholine-3-carboxylic acid	77873-76-8	27725	≥ 99% Purity. Precursor for amide synthesis. <a href="#">[6]</a>
BLD Pharm	(S)-Morpholine-3-carboxylic acid hydrochloride	1187929-04-9	-	Hydrochloride salt of the precursor. <a href="#">[7]</a>

## Synthesis and Experimental Protocols

The synthesis of (3S)-**Morpholine-3-carboxamide** is typically achieved via the amidation of its corresponding carboxylic acid precursor, (3S)-Morpholine-3-carboxylic acid. The synthesis of this chiral precursor from L-serine has been detailed in patent literature.[\[8\]](#)[\[9\]](#)

### Protocol 1: Synthesis of (3S)-Morpholine-3-carboxylic Acid from L-Serine

This multi-step protocol is adapted from a patented synthetic method.<sup>[8][9]</sup>

#### Step 1: Synthesis of L-Serine tert-butyl ester

- Dissolve L-serine (1 equivalent) in tert-butyl acetate.
- Cool the mixture to 0°C.
- Slowly add a catalytic amount of perchloric acid solution (e.g., 0.05-0.5 equivalents).
- Allow the reaction to warm to room temperature and stir for 8 hours.
- Work up the reaction by washing with water and ammonium chloride solution.
- Adjust the pH of the aqueous phase to 9-10 with potassium carbonate.
- Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the L-serine tert-butyl ester.

#### Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester

- Dissolve the L-serine tert-butyl ester (1 equivalent) from Step 1 in dichloromethane.
- Cool the solution to 10°C.
- Slowly add a dichloromethane solution of chloroacetyl chloride (1-5 equivalents) dropwise.
- Allow the reaction to warm to 20-30°C and stir for 1 hour.
- Quench the reaction by adding a saturated sodium bicarbonate aqueous solution and separate the layers.
- Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate and concentrate to afford the N-chloroacetylated intermediate.

#### Step 3: Synthesis of (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester

- Dissolve the N-chloroacetyl-L-serine tert-butyl ester (1 equivalent) from Step 2 in toluene.

- Add a toluene solution of sodium ethoxide (1-4 equivalents) dropwise. The reaction is conducted between 30-110°C to induce cyclization.
- Monitor the reaction for completion. Upon completion, perform an appropriate aqueous workup to isolate the cyclic product.

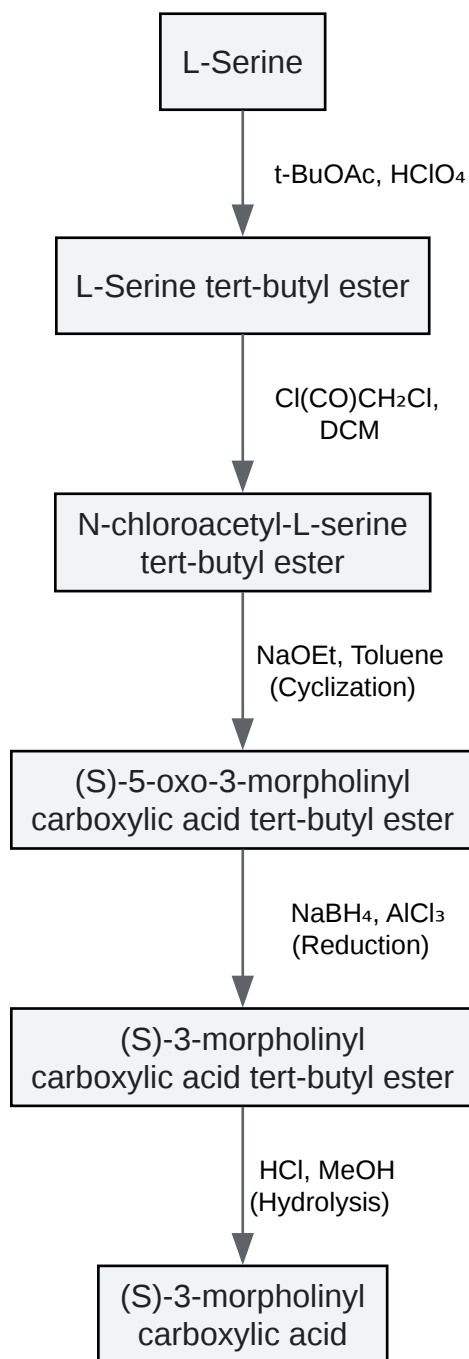
#### Step 4: Synthesis of (S)-3-morpholinyl carboxylic acid tert-butyl ester

- Dissolve the (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester (1 equivalent) from Step 3 in methanol.
- Successively add aluminum trichloride and sodium borohydride (0.5-3 equivalents) to reduce the amide carbonyl. The reaction is typically run between 0-40°C.
- After the reaction is complete, quench carefully and perform an extractive workup to isolate the reduced morpholine ring.

#### Step 5: Synthesis of (S)-3-morpholinyl carboxylic acid (Final Precursor)

- Dissolve the (S)-3-morpholinyl carboxylic acid tert-butyl ester from Step 4 in methanol.
- Add a methanol solution of hydrogen chloride to hydrolyze the tert-butyl ester.
- Isolate the final product, (S)-3-morpholinyl carboxylic acid, upon completion.

## Synthesis Workflow for (3S)-Morpholine-3-carboxylic Acid

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Caption: Workflow for the synthesis of the key precursor (3S)-Morpholine-3-carboxylic acid.

## Protocol 2: Amidation to (3S)-Morpholine-3-carboxamide

This final step involves a standard peptide coupling reaction.<sup>[10]</sup>

- Dissolve (3S)-Morpholine-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).
- Add a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 equivalents) and an activator like HOBt (1-hydroxybenzotriazole) (1.1 equivalents).
- Add a base, such as triethylamine or DIPEA (2-3 equivalents), to the mixture.
- Introduce the ammonia source. This can be aqueous ammonia, ammonium chloride, or another suitable aminating agent.
- Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
- Perform an extractive workup and purify the crude product by column chromatography or recrystallization to obtain pure (3S)-**Morpholine-3-carboxamide**.

## Applications in Research and Drug Development

The morpholine scaffold is a cornerstone in modern drug design, imparting beneficial properties that address the challenges of pharmacokinetics and pharmacodynamics (PK/PD).<sup>[1]</sup>

### Role as a Privileged Scaffold

The morpholine ring's weak basicity (pKa ~7-8) and its ability to act as both a hydrogen bond acceptor (oxygen atom) and donor (protonated nitrogen atom) allow it to engage in diverse interactions with biological targets.<sup>[1]</sup> This versatility has led to its incorporation into numerous drug candidates across different therapeutic areas.

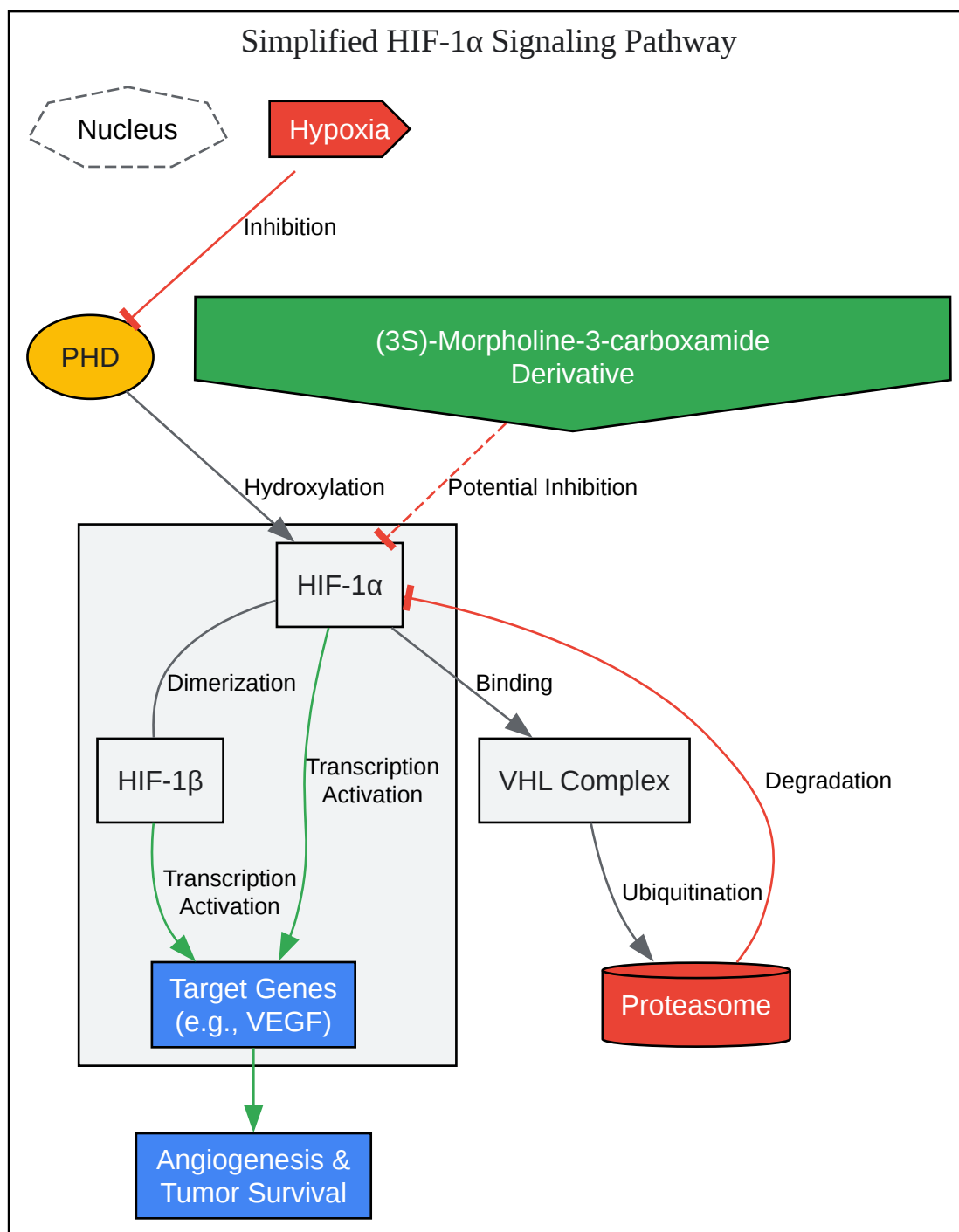
- **CNS Drug Discovery:** The scaffold is frequently used to optimize blood-brain barrier penetration. Its physicochemical properties strike a balance between lipophilicity and hydrophilicity, which is crucial for CNS uptake. It is found in molecules targeting receptors for mood disorders, enzymes implicated in neurodegenerative diseases (like BACE-1 for Alzheimer's), and kinases involved in CNS tumors (like mTOR).

- **Oncology:** Morpholine derivatives have been investigated as potent anti-tumor agents. For example, some morpholine-acetamide derivatives have shown significant inhibitory activity against carbonic anhydrase and Hypoxia-Inducible Factor-1 $\alpha$  (HIF-1 $\alpha$ ), a key regulator in tumor survival under hypoxic conditions.[\[11\]](#)
- **Infectious Diseases:** The approved antibiotic Linezolid contains a morpholine ring, highlighting its utility in developing antibacterial agents.

## Example Signaling Pathway: HIF-1 $\alpha$ in Cancer

Given the documented activity of morpholine derivatives against HIF-1 $\alpha$ , this pathway serves as a relevant example for drug development professionals.[\[11\]](#) Under normal oxygen levels (normoxia), HIF-1 $\alpha$  is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome. Under hypoxic conditions, common in solid tumors, PHD activity is inhibited. This stabilizes HIF-1 $\alpha$ , allowing it to translocate to the nucleus, dimerize with HIF-1 $\beta$ , and activate the transcription of genes that promote tumor survival, angiogenesis, and metastasis.





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Caption: Simplified HIF-1 $\alpha$  pathway, a target for morpholine-based anticancer agents.

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